2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
Description
This compound features a thiopyrano[4,3-c]pyrazole core fused with a tert-butyl group at position 2 and an amine at position 2. Its molecular formula is C₁₀H₁₇N₃S, with a molecular weight of 211.33 g/mol (calculated). The thiopyrano ring incorporates a sulfur atom, which enhances lipophilicity and may influence metabolic stability compared to oxygen-containing analogs. It is listed under CAS 1260663-66-8 with 95% purity in commercial catalogs .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-tert-butyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)13-9(11)7-6-14-5-4-8(7)12-13/h4-6,11H2,1-3H3 |
InChI Key |
UEBDFIKQZPBBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCCC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Cyclizations and C-H Activation
Rhodium and Copper Catalysis:
Rhodium(III)-catalyzed C-H activation has been employed to construct complex pyrazole frameworks. For instance, the activation of C-H bonds in suitable precursors followed by cyclization with alkynes yields fused heterocycles with high regioselectivity.C-H Functionalization with Active Metal Catalysts:
Active Rh(III) catalysts facilitate the formation of metallocycles, which upon further transformation, lead to pyrazole derivatives with diverse substitutions.
Tandem and Multicomponent Reactions
Oxidative Tandem Processes:
A notable method involves oxidative conditions that promote C-N bond cleavage, CO insertion, and subsequent cyclization steps, producing trisubstituted pyrazoles efficiently.Four-Component Synthesis of Pyrazolyl-Triazoles:
Multicomponent reactions combining hydrazines, alkynes, and other building blocks under mild conditions have been reported to generate complex pyrazole derivatives rapidly.
Cycloaddition Strategies
[3 + 2] Cycloaddition of Nitrile Imines:
This approach involves the generation of nitrile imines that undergo cycloaddition with alkynes, forming pyrazoles under mild conditions. Such methods are adaptable for synthesizing fused heterocycles like thiopyrano[4,3-c]pyrazoles.Use of Heterocyclic Acetonitriles:
The synthesis of heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles via nucleophilic addition and cyclization pathways has been demonstrated, providing access to structurally diverse pyrazoles.
Specific Synthetic Routes for 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
The synthesis of this compound likely involves a multistep process integrating heterocyclic cyclizations, nucleophilic substitutions, and functional group transformations.
Construction of the Thiopyrano[4,3-c]pyrazole Core
Step 1: Formation of the Pyrazole Ring
Starting from a suitable hydrazine derivative, such as a hydrazine-functionalized heterocycle, a cyclization with a heterocyclic acetonitrile or related precursor can generate the pyrazole core. This step may involve nucleophilic attack on electrophilic centers followed by ring closure under mild conditions.Step 2: Incorporation of the Thiopyrano Moiety
The thiopyrano ring can be introduced via a cyclization involving sulfur-containing precursors, such as thiolactams or thioethers, reacting with the pyrazole intermediate. Metal catalysis or oxidative cyclization can facilitate this process.
Introduction of the tert-Butyl Group at the 2-Position
- Step 3: Alkylation or Substitution
The tert-butyl group can be introduced via nucleophilic substitution or alkylation of the pyrazole nitrogen or carbon centers, employing tert-butyl halides or related electrophiles under basic conditions.
Amination at the 3-Position
- Step 4: Amine Functionalization
The amino group at the 3-position can be introduced through nucleophilic substitution using ammonia or amine derivatives, often under catalytic or reductive conditions to ensure selectivity.
Summary of Preparation Methods
| Method Category | Description | Advantages | Limitations |
|---|---|---|---|
| Hydrazine Condensation | Reaction of hydrazines with diketones or acyl compounds | Simple, classical | Harsh conditions, low yields for complex fused systems |
| Metal-Catalyzed Cyclizations | C-H activation and cycloaddition with alkynes | High regioselectivity, mild conditions | Requires expensive catalysts, optimization needed |
| Multicomponent Reactions | Combining multiple precursors in one pot | Efficient, rapid synthesis | Substrate scope limited by reaction conditions |
| Cycloaddition of Nitrile Imines | 1,3-Dipolar cycloaddition with alkynes | Mild conditions, high regioselectivity | Requires in-situ generation of nitrile imines |
Chemical Reactions Analysis
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but generally include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Thiopyrano vs. Pyrano Analogs
Substituent Variations in Thiopyrano-Pyrazole Derivatives
Heterocyclic Framework Modifications
Simpler Pyrazole Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a compound with potential biological significance due to its unique chemical structure. This article reviews its biological activities, including cytotoxicity, antibacterial properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C₁₃H₁₈N₂S
- Molecular Weight: 238.36 g/mol
- CAS Number: 1785412-89-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its cytotoxic effects and potential as an antimicrobial agent.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit varying levels of cytotoxicity depending on their structural modifications. For instance:
- A study found that certain derivatives showed significant cytotoxic effects at concentrations of up to 300 μg/mL. The compound with a butyl substituent demonstrated the highest toxicity among tested variants .
Antimicrobial Properties
Several studies have evaluated the antimicrobial potential of thiopyrano derivatives:
- A derivative containing a thiopyrano core exhibited antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL against various pathogens .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial in determining its biological activity. The following aspects are noteworthy:
- Substituents: The presence and position of alkyl groups significantly influence the compound's cytotoxicity and selectivity indices (SI). For example:
- Functional Groups: The introduction of different functional groups can either enhance or diminish biological activity. For instance:
Case Studies
-
Cytotoxic Evaluation:
A specific study assessed the cytotoxic effects of various thiopyrano derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 18.4 µM to over 300 µM depending on structural variations and cell types tested . -
Antibacterial Activity:
Another study examined the antibacterial effects of thiopyrano derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 50 μg/mL for certain derivatives .
Summary Table of Biological Activities
| Activity Type | Compound Variant | IC50/MIC (µM/μg/mL) | Notes |
|---|---|---|---|
| Cytotoxicity | 2-tert-butyl derivative | ~18.4 | Highest activity among tested variants |
| Antibacterial | Thiopyrano derivative | 50 | Effective against various pathogens |
| Antifungal | Thiopyrano derivative | 50 | Comparable efficacy to standard agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
